4-[2-(2-pyrrolidinyl)phenyl]Morpholine
Description
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-(2-pyrrolidin-2-ylphenyl)morpholine |
InChI |
InChI=1S/C14H20N2O/c1-2-6-14(16-8-10-17-11-9-16)12(4-1)13-5-3-7-15-13/h1-2,4,6,13,15H,3,5,7-11H2 |
InChI Key |
UHUVCGGVBRKSMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Cyclization of β-Haloamines
A widely adopted method involves treating 2-(2-pyrrolidinylphenyl)ethanol derivatives with chloroacetyl chloride under basic conditions (Scheme 1):
Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | ClCH₂COCl, NaOH | 38-43°C | 68% |
| 2 | K₂CO₃, EtOH | Reflux | 72% |
Mechanistic studies show the base abstracts HCl, enabling oxygen nucleophile attack on the chloroacetamide intermediate.
Reductive Amination Pathways
Palladium-catalyzed hydrogenation enables simultaneous morpholine ring formation and nitro group reduction (Table 1):
Table 1: Hydrogenation Parameters for Morpholine Synthesis
| Substrate | Catalyst | H₂ Pressure | Temp. | Time | Yield |
|---|---|---|---|---|---|
| 4-Nitrophenyl precursor | Pd/C (5%) | 5 bar | 80°C | 1 hr | 85% |
| Chloroethyl intermediate | Raney Ni | 3 bar | 65°C | 2 hr | 78% |
Pyrrolidine Ring Construction Strategies
Cyclocondensation of 1,4-Diamines
The pyrrolidine moiety is typically installed via:
Key Optimization Parameters
Enamine-Based Assembly
Propargylamine intermediates undergo radical-mediated 5-endo-dig cyclization (Eq. 1):
$$ \text{RC≡C-CH₂-NH-Ar + AIBN} \rightarrow \text{Pyrrolidine-Ar} $$
Convergent Coupling Methodologies
Ullmann-Type Cross Coupling
Copper-mediated aryl ether formation connects pre-formed rings (Scheme 2):
Reaction Protocol
- Morpholine subunit: 2-bromo-4-morpholinophenol
- Pyrrolidine subunit: 2-iodophenylpyrrolidine
- Catalyst: CuI/1,10-phenanthroline
- Base: Cs₂CO₃
- Solvent: DMSO at 110°C (18 hr)
Yield : 67% isolated product
Suzuki-Miyaura Borylation
Palladium-catalyzed coupling enables modular assembly (Table 2):
Table 2: Boronic Ester Coupling Efficiency
| Boronate Partner | Pd Catalyst | Ligand | Yield |
|---|---|---|---|
| Morpholine-boronic ester | Pd(PPh₃)₄ | XPhos | 58% |
| Pyrrolidine-Bpin | Pd(OAc)₂ | SPhos | 63% |
Post-Functionalization and Derivatization
N-Alkylation of Pyrrolidine Nitrogen
Quaternization with methyl iodide enhances water solubility:
$$ \text{C₅H₉N-C₆H₄-O-C₄H₈NO + CH₃I → [C₅H₈N(CH₃)]⁺I⁻-C₆H₄-O-C₄H₈NO} $$
Morpholine Ring Oxidation
CrO₃-mediated conversion to morpholinones introduces ketone functionality:
Oxidation Conditions
- CrO₃ (5 equiv.)
- Pyridine (5 equiv.)
- CHCl₃, 0°C → RT
Industrial-Scale Production Considerations
Patent data reveals optimized large-batch protocols:
- Reactor Design : Jacketed vessels with H₂ inlets for exothermic hydrogenations
- Purification : Multi-stage crystallization using acetone/water mixtures
- Quality Control : HPLC purity >99% achieved through hot filtration
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Metrics
| Method | Steps | Total Yield | Cost Index | Scalability |
|---|---|---|---|---|
| Ring-closing | 4 | 52% | $$ | Moderate |
| Reductive amination | 3 | 65% | $$$ | High |
| Cross-coupling | 2 | 58% | $$$$ | Limited |
Chemical Reactions Analysis
Types of Reactions: 4-[2-(2-pyrrolidinyl)phenyl]Morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-formyl derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the morpholine ring.
Substitution: The phenyl and pyrrolidinyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated reagents and bases like sodium hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-formyl derivatives, while substitution reactions can produce a variety of substituted morpholine compounds .
Scientific Research Applications
4-[2-(2-pyrrolidinyl)phenyl]Morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(2-pyrrolidinyl)phenyl]Morpholine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
*Estimated using analogous compounds.
Heterocycle Substitution Patterns
- Morpholine vs. Piperidine/Pyrrolidine : In trisubstituted pyrimidines (e.g., CID2992168), morpholine outperforms piperidine and pyrrolidine in EP2 receptor potentiation, likely due to favorable hydrogen bonding via the oxygen atom . However, in benzamide-based scaffolds (e.g., CID890517), piperidine is critical for activity, suggesting scaffold-dependent SAR .
Substituent Effects on Activity
- Electron-Withdrawing Groups : Compounds like 2-[4-(difluoromethoxy)phenyl]morpholine (cLogP = 3.1) demonstrate how electronegative substituents can improve metabolic stability and target engagement .
- Aromatic Extensions : The naphthalenyl group in 4-(2-(naphthalen-1-yloxy)ethyl)morpholine increases lipophilicity (cLogP = 4.2), enhancing membrane permeability but possibly reducing solubility .
Physicochemical Properties
- cLogP Trends : Pyrrolidine-containing derivatives generally exhibit lower cLogP values than piperidine analogs due to reduced alkyl chain length. For example, 4-(2-(phen-1-yloxy)ethyl)morpholine has cLogP = 3.2 vs. 4.2 for its naphthalenyl counterpart .
Research Findings and Contradictions
- EP2 Receptor Modulation : Morpholine is optimal in pyrimidine-based EP2 modulators, whereas piperidine is essential in benzamide scaffolds . This highlights the need for scaffold-specific optimization.
- Antimicrobial Activity : 4-Phenylmorpholine derivatives (e.g., linezolid) show broad-spectrum antimicrobial effects, suggesting that 4-[2-(2-pyrrolidinyl)phenyl]morpholine could be explored for similar applications .
- Contradictions : While morpholine is superior in EP2 pyrimidines, piperazine and pyrrolidine substitutions in other scaffolds (e.g., benzamides) abolish activity, emphasizing context-dependent design .
Q & A
Q. What are the common synthetic routes for 4-[2-(2-pyrrolidinyl)phenyl]morpholine and its derivatives?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or transition metal-catalyzed coupling. For example:
- Nucleophilic substitution : React 4-chlorophenylamine with ethylene oxide under basic conditions (e.g., NaOH) to form the morpholine ring .
- Suzuki-Miyaura coupling : Use boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to introduce aryl groups. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and reaction solvents (e.g., DMF/water mixtures) .
- Reductive amination : Combine pyrrolidine precursors with substituted phenyl morpholines under hydrogenation conditions (e.g., H₂/Pd-C) .
- Key Considerations : Monitor reaction temperature (60–120°C) and pH (basic conditions) to avoid side products like N-oxides .
Q. How can researchers confirm the structural integrity of synthesized 4-[2-(2-pyrrolidinyl)phenyl]morpholine derivatives?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze ¹H and ¹³C spectra to verify substituent positions (e.g., pyrrolidinyl proton shifts at δ 2.5–3.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .
- HPLC : Assess purity (>95%) using C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) .
- Troubleshooting : Compare experimental data with computational predictions (e.g., PubChem or SciFinder entries) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity in morpholine derivatives?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
- CNS activity : Perform radioligand binding assays (e.g., serotonin or dopamine receptor subtypes) .
- Enzyme inhibition : Test kinase or protease inhibition via fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
- Controls : Include reference compounds (e.g., Linezolid for antimicrobial studies) and solvent-only blanks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for optimizing receptor affinity in morpholine-based compounds?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogens (e.g., -Cl, -F), electron-withdrawing groups (e.g., -CF₃), or heterocycles (e.g., pyrazole) at the phenyl ring .
- Pharmacophore mapping : Use docking software (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with B2 receptor residues) .
- Bioisosteric replacement : Replace morpholine with thiomorpholine or piperidine to assess ring flexibility .
Q. What strategies resolve contradictory bioactivity data across different experimental models for morpholine derivatives?
- Methodological Answer :
- Orthogonal assays : Validate antimicrobial results with time-kill curves and biofilm inhibition assays if MIC data conflicts .
- Metabolic stability testing : Use liver microsomes to rule out false negatives due to rapid degradation .
- Species-specific profiling : Compare human vs. murine receptor isoforms in CNS studies .
- Case Study : Discrepancies in anti-inflammatory activity may arise from COX-1 vs. COX-2 selectivity; use isoform-specific inhibitors (e.g., celecoxib) for clarification .
Q. What computational approaches guide the design of selective morpholine derivatives targeting neurological pathways?
- Methodological Answer :
- Molecular dynamics simulations : Simulate blood-brain barrier (BBB) penetration using PAMPA-BBB models .
- Free energy perturbation (FEP) : Predict binding affinity changes for minor structural modifications (e.g., -OCH₃ vs. -CF₃) .
- ADMET prediction : Use SwissADME or ADMETlab to optimize solubility (<-4 LogS) and avoid hERG inhibition .
Q. How do reaction conditions influence the stereochemical outcomes in morpholine derivative synthesis?
- Methodological Answer :
- Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation (e.g., Ru-BINAP catalysts) .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) favor racemization; control temperature (<0°C) to retain stereochemistry .
- Crystallography : Confirm enantiopurity via X-ray diffraction of single crystals .
- Case Study : Morpholine N-oxide formation under oxidative conditions can invert stereochemistry; monitor with circular dichroism (CD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
